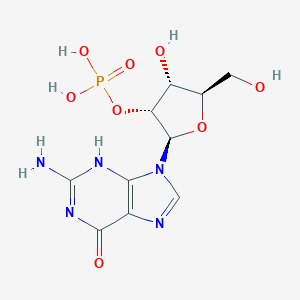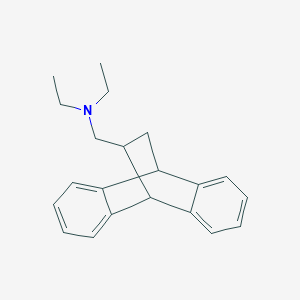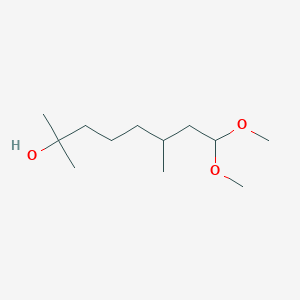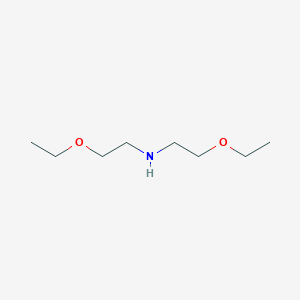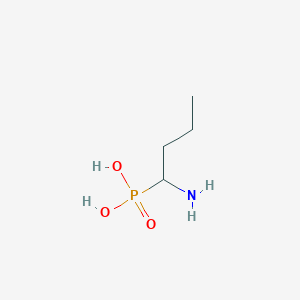
1-Aminobutylphosphonic acid
Übersicht
Beschreibung
1-Aminobutylphosphonic acid is a type of organophosphorus compound . It is considered to be a structural analogue of the corresponding amino acids .
Molecular Structure Analysis
The molecular formula of 1-Aminobutylphosphonic acid is C4H12NO3P . It has an average mass of 153.117 Da and a monoisotopic mass of 153.055481 Da .
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation : 1-Aminobutylphosphonic acid has been synthesized through modified Curtius reactions. Additionally, its derivatives, such as N-acetyl-DL-1-aminobutylphosphonic acid and N-benzoyl-DL-1-aminobutylphosphonic acid, have been prepared, revealing its potential in creating various chemically modified compounds (Rho & Kim, 1973).
Calorimetric Studies : Studies have been conducted to measure the enthalpies of solution of 1-Aminobutylphosphonic acid in water and aqueous urea solutions. This research helps understand its interactions and stability in different solvents (Pałecz, Grala & Kudzin, 2014).
Biological Inhibition and Metabolism : 1-Aminobutylphosphonic acids, as structural analogues of protein amino acids, are significant inhibitors of amino acids metabolism. The Ptc-aminoalkylphosphonate method allows for the synthesis of diverse 1-Aminobutylphosphonic acids, indicating their utility in studying amino acid metabolism (Kudzin, Kudzin & Drabowicz, 2011).
Environmental Bacterial Utilization : An environmental bacterial isolate can use 4-Aminobutylphosphonic acid as a sole nitrogen source, signifying its role in unique bacterial metabolic pathways (McMullan & Quinn, 1993).
Optical Activity and Medicinal Applications : Studies on optically active 1-Aminoalkylphosphonic acids have revealed their potential biological activity, acting as substrates or inhibitors in amino acid metabolism, indicating their medicinal relevance (Dhawan & Redmore, 1987).
Zinc Aminoalkylphosphonates Synthesis : Zinc aminoalkylphosphonates, including those using 4-Aminobutylphosphonic acid, have been synthesized to investigate their structural formation, highlighting their potential in material science and chemistry (Schmidt & Stock, 2012).
Interaction with P450 Enzymes : 1-Aminobutylphosphonic acids have been shown to undergo oxidation by P450 enzymes, suggesting their role in studying enzyme-substrate interactions (Shumyantseva et al., 1995).
Synthesis from Chiral Compounds : Optically active 1-Aminobutylphosphonic acids have been synthesized from chiral compounds, emphasizing their significance in asymmetric synthesis and potential pharmaceutical applications (Oshikawa & Yamashita, 1989).
Pharmacological Agents : It's noted that 1-Aminophosphonic acids are crucial substitutes for amino acids in biological systems, with some derivatives being potent antibiotics, enzyme inhibitors, and pharmacological agents (Kaboudin & Rahmani, 2004).
Phosphorus Analogues Studies : Research into the phosphorus analogues of phenylalanine and related compounds, which include 1-Aminoalkylphosphonic acids, highlights their growing importance in biological activity studies (Maier & Diel, 1994).
NMR Spectra Analysis : 13C NMR spectra studies of 1-Aminobutylphosphonic acid provide insights into its chemical structure and properties (Głowacki & Topolski, 1989).
Phosphonic Analogues of Carnitine : Research on phosphonic analogues of carnitine, including 1-Aminobutylphosphonic acid, has been focused on synthesizing pharmacologically potent analogues due to their significant biological roles (Tadeusiak, 2004).
Medicinal Chemistry : The α-aminophosphonate/phosphinate structural motif, which includes 1-Aminobutylphosphonic acid, is noted for its broad applications in medicinal chemistry, ranging from agrochemistry to medicine (Mucha, Kafarski & Berlicki, 2011).
Adhesion Promoting Layers in Polymers : Aminopropylphosphonic acid, a related compound, has been explored as an adhesion promoter between polymers and aluminum oxide, indicating potential applications in material science and engineering (Wapner, Stratmann & Grundmeier, 2008).
Carboxylic Acid Synthesis : Methods for synthesizing 1-hydroxy-1,1-bis(phosphonic acid)s from carboxylic acids, which are relevant to 1-Aminobutylphosphonic acid, have been developed, showcasing the compound's versatility in chemical synthesis (Egorov et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-aminobutylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEPDDGDPAPPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminobutylphosphonic acid | |
CAS RN |
13138-36-8 | |
| Record name | 1-Aminobutylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13138-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminobutylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOBUTYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P36483AQ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)
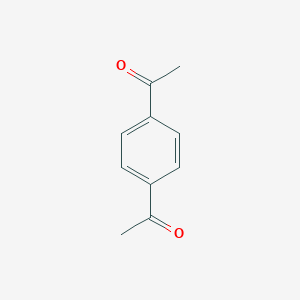
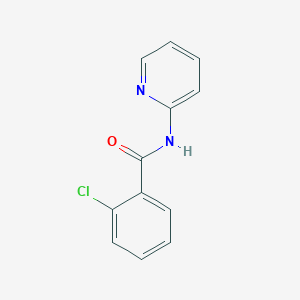
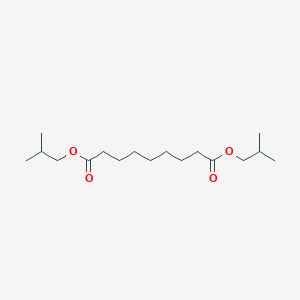
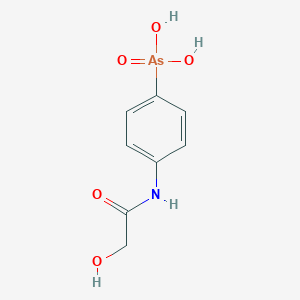
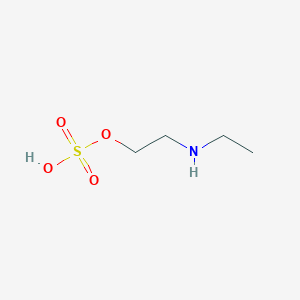
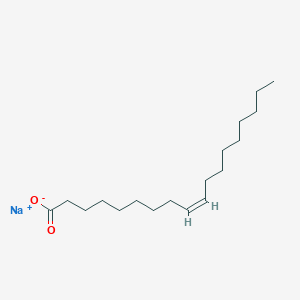
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
